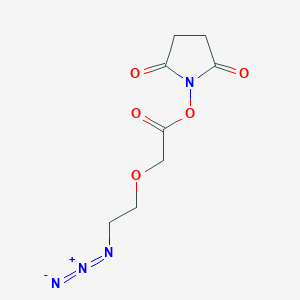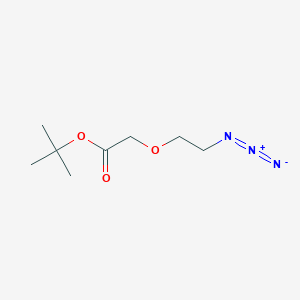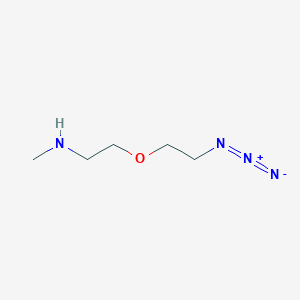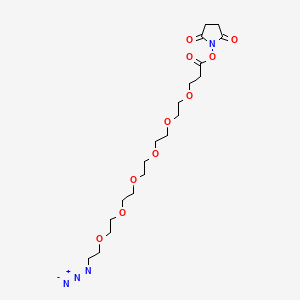
Ester d'azido-PEG6-NHS
Vue d'ensemble
Description
Azido-PEG6-NHS ester is a versatile compound widely used in the field of bioconjugation and drug delivery. It consists of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol (PEG) spacer. The azide group allows for click chemistry reactions, while the N-hydroxysuccinimide ester group facilitates the labeling of primary amines in proteins, peptides, and other biomolecules .
Applications De Recherche Scientifique
Azido-PEG6-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other tags.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates and other targeted drug delivery systems.
Surface Modification: Used to modify the surface of nanoparticles, polymers, and other materials to enhance their biocompatibility and functionality.
Proteomics: Utilized in the study of protein-protein interactions and the identification of protein targets.
Analyse Biochimique
Biochemical Properties
Azido-PEG6-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group . The Azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
The effects of Azido-PEG6-NHS ester on cells and cellular processes are primarily related to its role in the synthesis of ADCs and PROTACs
Molecular Mechanism
Azido-PEG6-NHS ester exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs and PROTACs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG6-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the six-unit polyethylene glycol spacer.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
NHS Ester Formation: The final step involves the reaction of the azido-PEG intermediate with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester group
Industrial Production Methods
In industrial settings, the production of Azido-PEG6-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm its structure and purity
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG6-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. .
Substitution Reactions: The N-hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Involves primary amines and is typically performed in organic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from the reaction with primary amines.
Mécanisme D'action
Azido-PEG6-NHS ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages, enabling the attachment of various functional groups.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the labeling of biomolecules.
Comparaison Avec Des Composés Similaires
Azido-PEG6-NHS ester is unique due to its combination of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol spacer. Similar compounds include:
Azido-PEG4-NHS ester: Contains a four-unit polyethylene glycol spacer.
Azido-PEG8-NHS ester: Contains an eight-unit polyethylene glycol spacer.
Alkyne-PEG6-NHS ester: Contains an alkyne group instead of an azide group
These similar compounds differ in the length of the polyethylene glycol spacer or the functional groups they contain, which can affect their solubility, reactivity, and applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOAPGNZNSYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


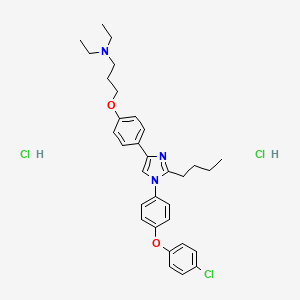
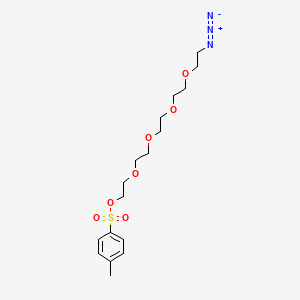
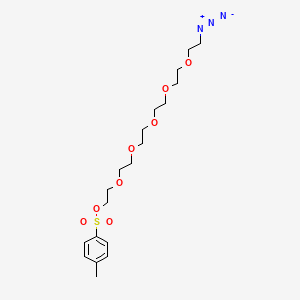
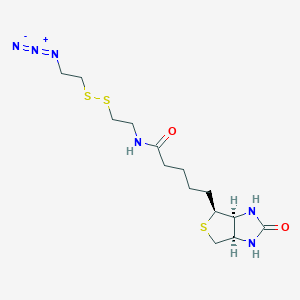
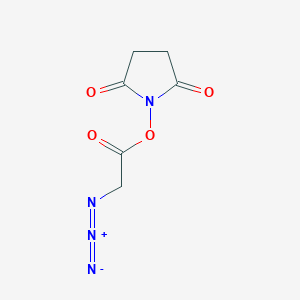
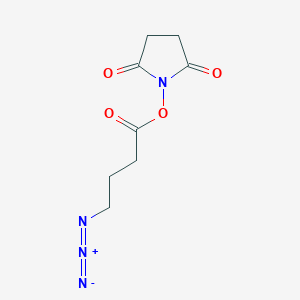
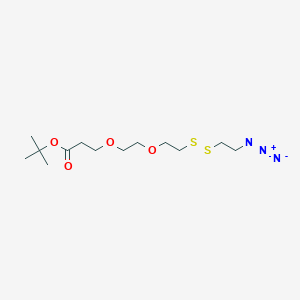
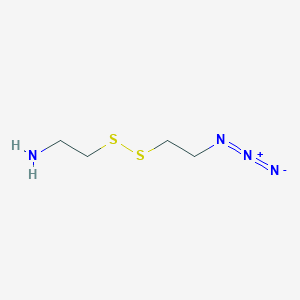
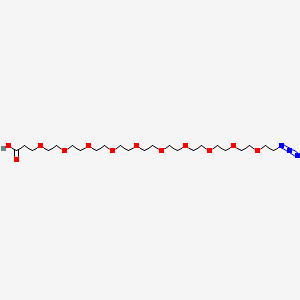
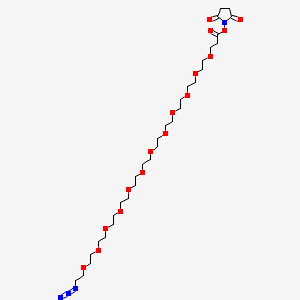
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
